3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid
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Description
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C7H6Cl2O3S and its molecular weight is 241.08. The purity is usually 95%.
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Scientific Research Applications
Antioxidative Applications
Phenylpropanoids, which share a structural similarity with 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, have been isolated from the berries of Pimenta dioica. These compounds, including a phenylpropanoid structurally related to this compound, inhibited the autoxidation of linoleic acid in a water-alcohol system, demonstrating antioxidative properties (Kikuzaki et al., 1999).
Enzymatic Inhibition
DL-2-Benzyl-3-formylpropanoic acid, a compound similar in function to this compound, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in modulating enzyme activity for research and therapeutic uses (Galardy & Kortylewicz, 1984).
Bio-Production and Industrial Applications
3-Hydroxypropanoic acid (3-HP), a compound structurally related to this compound, is a valuable platform chemical with applications in producing acrylic acid, derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have enhanced bio-production methods, although challenges remain in achieving industrial-scale exploitation (Jers et al., 2019).
Chemical Building Blocks
3-Hydroxypropionic acid, akin to this compound, has been identified as a potential building block for organic synthesis or high-performance polymers, highlighting the importance of developing eco-sustainable processes for its production. Catalytic chemical methods are particularly noted for their potential in this area (Pina et al., 2011).
Properties
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZLVOPNJKSNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.